molecular formula C11H12Cl2O3S B1454566 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride CAS No. 1485204-33-8

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1454566
CAS No.: 1485204-33-8
M. Wt: 295.2 g/mol
InChI Key: OJWGNSIOXMZWRC-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12Cl2O3S and a molecular weight of 295.19 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry and material science.

Preparation Methods

The synthesis of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with cyclobutylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is extensively used in scientific research for its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride include other sulfonyl chlorides such as:

  • 5-Chloro-2-methoxybenzenesulfonyl chloride
  • 5-Chloro-2-ethoxybenzenesulfonyl chloride
  • 5-Chloro-2-(cyclopropylmethoxy)benzenesulfonyl chloride

Compared to these compounds, this compound is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(cyclobutylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGNSIOXMZWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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